molecular formula C8H14ClN7 B2444117 1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride CAS No. 2105013-19-0

1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride

Cat. No.: B2444117
CAS No.: 2105013-19-0
M. Wt: 243.7
InChI Key: KWBJMHMCOJWMOI-UHFFFAOYSA-N
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Description

1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a synthetic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to mimic carboxylic acids

Properties

IUPAC Name

1-[(1-propyltetrazol-5-yl)methyl]pyrazol-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N7.ClH/c1-2-3-15-8(11-12-13-15)6-14-5-7(9)4-10-14;/h4-5H,2-3,6,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBJMHMCOJWMOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=NN=N1)CN2C=C(C=N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The Knorr pyrazole synthesis remains a cornerstone for constructing pyrazole rings. Here, a β-diketone (e.g., ethyl acetoacetate) reacts with hydrazine derivatives to form 1,3,5-trisubstituted pyrazoles. For the target compound, a protected amine must be introduced at position 4.

Example Protocol (adapted from Girish et al.):

  • React ethyl acetoacetate with a hydrazine derivative (e.g., 4-hydrazinobenzoic acid ) in the presence of nano-ZnO catalyst.
  • Achieve regioselective formation of 1,3,5-trisubstituted pyrazole 6 in 95% yield.
  • Deprotect the amine group via acidic or basic conditions.

This method ensures high regiocontrol and scalability, critical for pharmaceutical intermediates.

Functionalization via Palladium-Catalyzed Amination

For direct introduction of the amine group, Buchwald-Hartwig amination could modify a pre-formed pyrazole. However, this approach requires a halogenated pyrazole precursor and may involve complex catalyst systems.

Synthesis of the 1-Propyl-1H-Tetrazol-5-ylmethyl Moiety

[2+3] Cycloaddition for Tetrazole Formation

Tetrazoles are typically synthesized via cycloaddition between nitriles and azides. For the 1-propyl substituent:

  • React propyl azide with a nitrile-containing precursor (e.g., acetonitrile derivatives) under thermal or catalytic conditions.
  • Optimize regioselectivity using Lewis acids (e.g., ZnBr₂) to favor the 1-substituted tetrazole.

Example Protocol (adapted from Harigae et al.):

  • Treat terminal alkyne 83 with propyl azide and molecular iodine to form 3,5-substituted tetrazole 86 in 68–99% yield.

Alkylation for Methylene Bridge Installation

Introduce the methylene spacer via alkylation:

  • React the tetrazole with chloromethyl pyrazole under basic conditions (e.g., K₂CO₃ in DMF).
  • Ensure selective alkylation at the tetrazole’s N1 position using steric or electronic directing groups.

Coupling of Pyrazole and Tetrazole Subunits

Nucleophilic Substitution

Couple the deprotonated pyrazole-4-amine with a chloromethyl tetrazole derivative:

  • Dissolve 1H-pyrazol-4-amine in anhydrous THF with NaH as a base.
  • Add 5-(chloromethyl)-1-propyl-1H-tetrazole and heat to 60°C for 12 hours.
  • Isolate the product via column chromatography (SiO₂, ethyl acetate/hexane).

Mitsunobu Reaction

For oxygen-sensitive intermediates, employ Mitsunobu conditions:

  • React the tetrazole alcohol with pyrazole-4-amine using DIAD and PPh₃.
  • Achieve yields >80% with minimal byproducts.

Hydrochloride Salt Formation

The final step involves protonating the amine group with HCl:

  • Dissolve the free base in anhydrous diethyl ether.
  • Bubble HCl gas through the solution until precipitation completes.
  • Filter and wash the solid with cold ether to obtain the hydrochloride salt.

Analytical Characterization

Critical data for validation:

  • ¹H/¹³C NMR : Peaks corresponding to pyrazole (δ 6.5–7.5 ppm) and tetrazole (δ 8.0–9.0 ppm) protons.
  • HPLC Purity : ≥98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
  • Mass Spec : Molecular ion peak at m/z 243.70 [M+H]⁺.

Challenges and Optimization

  • Regioselectivity : Competing alkylation at pyrazole N1 vs. N2 requires careful base selection (e.g., LDA for deprotonation).
  • Tetrazole Stability : Tetrazoles are prone to ring-opening under acidic conditions; neutral pH during coupling is essential.
  • Scalability : Nano-ZnO catalysts (Section 2.1) enable greener synthesis with reduced reaction times.

Chemical Reactions Analysis

1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various pharmacological applications:

Antidiabetic Activity

Research indicates that derivatives of pyrazole and tetrazole exhibit significant antidiabetic properties. A study demonstrated that compounds similar to 1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride can inhibit α-glucosidase activity, which is crucial in managing postprandial blood glucose levels. The inhibition of this enzyme helps in controlling diabetes by delaying carbohydrate absorption in the intestines .

Antioxidant Activity

The compound has shown potential as an antioxidant. Antioxidants are vital in combating oxidative stress, which is linked to various chronic diseases. In vitro studies have reported that pyrazole derivatives can scavenge free radicals effectively, suggesting their role in preventing oxidative damage .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored extensively. It has shown efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the tetrazole ring enhances its interaction with microbial targets, making it a promising candidate for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have documented the biological effects and potential applications of this compound:

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic animal models, administration of this compound resulted in significant reductions in blood glucose levels compared to untreated controls. This suggests that the compound could be developed into a therapeutic agent for diabetes management .

Case Study 2: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of several pyrazole derivatives against common pathogens. The results indicated that compounds containing the tetrazole structure exhibited lower minimum inhibitory concentrations (MICs) than their non-tetrazole counterparts, highlighting the importance of this functional group in enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of 1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can stabilize negative charges through electron delocalization, which enhances its binding affinity to biological receptors . This interaction can modulate various biochemical pathways, leading to its observed biological effects.

Biological Activity

1-[(1-propyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, focusing on its pharmacological properties.

Synthesis

The synthesis of this compound involves several steps where derivatives of pyrazole and tetrazole are combined. The synthesis typically employs cyclization reactions followed by functional group modifications to achieve the desired molecular structure.

Antimicrobial Activity

Research has shown that pyrazole derivatives exhibit significant antimicrobial properties. A study involving various pyrazole-thiazole derivatives demonstrated that compounds similar to this compound were effective against both Gram-positive and Gram-negative bacteria. The zone of inhibition was measured using the well diffusion method with results indicating promising antibacterial activity (Table 1) .

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli15
10bS. aureus18
10cP. mirabilis14
10dB. subtilis16

Anticancer Activity

In vitro studies have indicated that certain pyrazole derivatives can inhibit the proliferation of cancer cells. For instance, compounds structurally related to our target compound showed a mean growth inhibition percentage of 54.25% against HepG2 liver cancer cells and 38.44% against HeLa cervical cancer cells . This suggests potential applications in cancer therapy.

The biological activity of this compound can be attributed to its interaction with various biological targets. For example, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which play a critical role in cellular signaling pathways. A related study reported that pyrazole derivatives exhibited considerable inhibition of PDE3A with an IC50 value as low as 0.24 μM . This inhibition can lead to increased levels of cyclic AMP (cAMP), promoting various physiological responses.

Case Studies

Several studies have focused on the pharmacological effects of pyrazole derivatives:

  • Antimicrobial Evaluation : A series of pyrazole-thiazole derivatives were synthesized and evaluated for their antimicrobial activity against multiple strains of bacteria. The results indicated that modifications at specific positions on the pyrazole ring significantly enhanced antibacterial efficacy .
  • Anticancer Properties : Research on related compounds has shown promising results in inhibiting cancer cell growth without affecting normal fibroblast cells significantly, indicating a selective action that could minimize side effects in cancer treatments .
  • Cardiotonic Effects : Some derivatives have been studied for their potential as cardiotonic agents through PDE inhibition, suggesting a dual action mechanism where they could enhance cardiac contractility while also providing protective effects against ischemia .

Q & A

Q. What experimental designs evaluate synergistic effects when combining this compound with other therapeutic agents?

  • Methodological Answer : Isobolographic analysis quantifies synergy in drug combinations. Cell-based assays (e.g., checkerboard dilution) measure combinatorial indices. Transcriptomic or proteomic profiling identifies pathways modulated by the combination, validated via CRISPR knockouts or siRNA silencing .

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